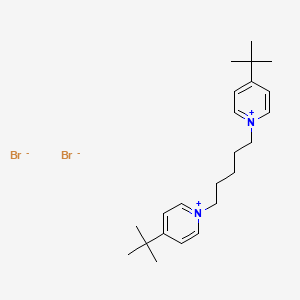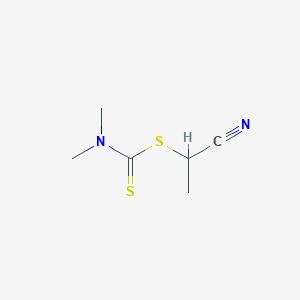
3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a benzothiopyran ring system, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzothiopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiopyran derivatives.
Applications De Recherche Scientifique
3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyimino-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different ring system.
3-Hydroxyimino-11-deoxoglycyrrhetic acid: Another hydroxyimino derivative with distinct biological activities.
Uniqueness
3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one is unique due to its specific benzothiopyran ring system combined with the hydroxyimino and methyl groups
Propriétés
Numéro CAS |
61423-64-1 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-hydroxyimino-6-methylthiochromen-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-6-2-3-9-7(4-6)10(12)8(11-13)5-14-9/h2-4,13H,5H2,1H3 |
Clé InChI |
OKHAZWGWNKDJOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SCC(=NO)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



methanone](/img/structure/B14593036.png)


![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)


